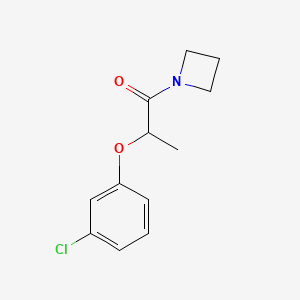
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide, also known as DCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPC is a heterocyclic compound that belongs to the class of pyridine carboxamides. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
作用机制
The mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide is not fully understood. However, it is believed that N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide exerts its biological activities by modulating various signaling pathways. For example, N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can also activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide has been found to possess various biochemical and physiological effects. Some of these effects include:
1. Inhibition of pro-inflammatory cytokines: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
2. Reduction of oxidative stress: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can scavenge free radicals and protect cells from oxidative damage.
3. Induction of apoptosis: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide is its high yield and purity during the synthesis process. Additionally, N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide has been found to possess various biological activities, making it a promising candidate for the development of novel drugs. However, there are also some limitations associated with the use of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide in lab experiments. For example, the mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide is not fully understood, and further research is needed to elucidate its biological activities. Additionally, the effects of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide on human cells and tissues are not well characterized, and more studies are needed to assess its safety and efficacy.
未来方向
There are several future directions for the research on N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide. Some of these include:
1. Elucidation of the mechanism of action: Further research is needed to elucidate the mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide and its biological activities.
2. Assessment of safety and efficacy: More studies are needed to assess the safety and efficacy of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide in human cells and tissues.
3. Development of novel drugs: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can serve as a promising candidate for the development of novel drugs with anti-inflammatory, antioxidant, and antitumor properties.
4. Combination therapy: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can be used in combination with other drugs to enhance their therapeutic efficacy.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide is simple and efficient, and the compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. However, further research is needed to elucidate the mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide and its safety and efficacy in human cells and tissues. N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can serve as a promising candidate for the development of novel drugs with anti-inflammatory, antioxidant, and antitumor properties.
合成方法
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-aminopyridine with 3-formylchromone in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid. The resulting product is then treated with ammonium acetate to obtain N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide. The yield of the synthesis process is typically high, and the purity of the product can be increased by recrystallization.
科学研究应用
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities that make it a promising candidate for the development of novel drugs. Some of the scientific research applications of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide include:
1. Anti-inflammatory activity: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide has been found to possess potent anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the infiltration of inflammatory cells.
2. Antioxidant activity: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide has been found to possess significant antioxidant activity. It can scavenge free radicals and protect cells from oxidative damage.
3. Antitumor activity: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide has been found to possess potent antitumor activity. It can induce apoptosis and inhibit the proliferation of cancer cells.
属性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(14-5-3-7-17-10-14)18-9-12-8-13-4-1-2-6-15(13)20-11-12/h1-7,10,12H,8-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUIQWZMCXJKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)


![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)



![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)


